1-Bromo-4-ethynyl-2-nitrobenzene
Description
1-Bromo-4-ethynyl-2-nitrobenzene is an aromatic compound featuring a bromine atom at position 1, a nitro group at position 2, and an ethynyl (sp-hybridized carbon-carbon triple bond) substituent at position 4. The ethynyl group confers unique reactivity, such as participation in click chemistry or cross-coupling reactions, while the electron-withdrawing nitro and bromine substituents influence electronic distribution, solubility, and intermolecular interactions .
Properties
Molecular Formula |
C8H4BrNO2 |
|---|---|
Molecular Weight |
226.03 g/mol |
IUPAC Name |
1-bromo-4-ethynyl-2-nitrobenzene |
InChI |
InChI=1S/C8H4BrNO2/c1-2-6-3-4-7(9)8(5-6)10(11)12/h1,3-5H |
InChI Key |
QFEHJQYNFZNESL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethynyl-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:
Bromination: The addition of a bromine atom to the benzene ring.
Industrial Production Methods: Industrial production of 1-Bromo-4-ethynyl-2-nitrobenzene typically involves large-scale nitration, bromination, and ethynylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-ethynyl-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Coupling: Reagents like palladium catalysts and copper iodide in the presence of a base.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 1-bromo-4-ethynyl-2-aminobenzene.
Coupling: Formation of complex aromatic compounds.
Scientific Research Applications
1-Bromo-4-ethynyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-ethynyl-2-nitrobenzene involves its interactions with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The bromine atom and nitro group influence the reactivity of the benzene ring, making it susceptible to further substitution reactions.
Reduction: The nitro group can be reduced to an amino group, altering the compound’s chemical properties and reactivity.
Coupling Reactions: The ethynyl group can form bonds with other aromatic compounds, leading to the formation of complex structures.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The table below compares key physical properties of 1-Bromo-4-ethynyl-2-nitrobenzene with similar compounds:
Key Observations :
- Substituent Position : The position of bromine and nitro groups significantly affects reactivity. For example, 4-Bromo-1-nitrobenzene (para-nitro) is planar with π-π stacking interactions, enhancing crystallinity , whereas ortho-substituted analogs (e.g., 1-Bromo-2-nitrobenzene) may exhibit steric hindrance.
- Electron-Withdrawing Groups : The trifluoromethyl group in 5-Bromo-2-nitrobenzotrifluoride increases molecular weight and alters electronic properties compared to ethynyl .
- Ethynyl Group : The sp-hybridized ethynyl substituent in 1-Bromo-4-ethynyl-2-nitrobenzene likely reduces solubility in polar solvents compared to methoxy or ethyl groups .
Structural and Crystallographic Insights
- 4-Bromo-1-nitrobenzene : Exhibits co-planarity between the nitro group and aromatic ring, enabling π-π stacking (centroid distance: 3.643 Å) and weak C–H···O hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
